molecular formula C15H13N3O B4520701 N-(1-methyl-1H-indol-4-yl)nicotinamide

N-(1-methyl-1H-indol-4-yl)nicotinamide

Cat. No.: B4520701
M. Wt: 251.28 g/mol
InChI Key: GDOYWZHXKBCVLV-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)nicotinamide is a synthetic small molecule compound designed for research applications. Structurally, it consists of a nicotinamide moiety linked to a 1-methyl-1H-indol-4-yl group. This molecular architecture suggests potential for interaction with various enzymatic and cellular pathways, making it a candidate for investigation in several fields. The core nicotinamide structure is a form of vitamin B3 and is a fundamental component of biological cofactors like NAD+ (nicotinamide adenine dinucleotide) . NAD+ is crucial for cellular energy metabolism and serves as a substrate for enzymes such as sirtuins and PARPs (poly(ADP-ribose) polymerases), which are involved in DNA repair, cell signaling, and gene expression regulation . The indole group is a common feature in many bioactive molecules and pharmaceuticals. Researchers may be interested in exploring the potential of this compound in areas including enzyme inhibition, cellular signaling studies, and metabolic research. Specific investigations are required to determine its exact mechanism of action, binding affinity, and physiological effects. This product is provided as a high-purity compound to ensure experimental reliability and reproducibility. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-methylindol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-9-7-12-13(5-2-6-14(12)18)17-15(19)11-4-3-8-16-10-11/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOYWZHXKBCVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(1-methyl-1H-indol-4-yl)nicotinamide

The primary approach to synthesizing this compound involves the coupling of two key precursors: 1-methyl-1H-indol-4-amine and nicotinic acid . The core of this transformation is the formation of a stable amide linkage.

The standard synthesis is a two-step process beginning with the activation of the carboxylic acid group of nicotinic acid, followed by nucleophilic attack from the primary amine of 1-methyl-1H-indol-4-amine.

Key Synthetic Steps:

Activation of Nicotinic Acid: The carboxyl group of nicotinic acid is converted into a more reactive species to facilitate amide bond formation. This is typically achieved by using a coupling agent or by converting the acid to an acyl chloride or ester.

Amide Coupling: The activated nicotinic acid derivative is then reacted with 1-methyl-1H-indol-4-amine in a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Reaction Optimizations:

The efficiency of the amide coupling step is highly dependent on the choice of coupling agents and reaction conditions. Common optimization strategies involve the use of carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) , often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov Other effective activating agents include HATU and BOP . nih.gov The choice of solvent, reaction temperature, and molar ratio of reactants are also critical parameters that are optimized to maximize yield and purity. nih.gov For instance, using an excess of the amine component can help drive the reaction forward, but may complicate purification. nih.gov

Interactive Table: Common Coupling Reagents for Amide Synthesis

Reagent/System Full Name Function
EDCI/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole Carbodiimide (B86325) activates the carboxylic acid; HOBt forms an active ester, reduces racemization, and improves efficiency. nih.gov
DCC N,N′-Dicyclohexylcarbodiimide A classic carbodiimide coupling agent; forms a urea (B33335) byproduct that is poorly soluble in most organic solvents. nih.gov
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate A highly effective uronium-based coupling agent known for rapid reaction times and high yields. nih.gov
CDI 1,1′-Carbonyldiimidazole Forms a reactive acylimidazolide intermediate; byproducts are gaseous, simplifying workup. nih.gov
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate A phosphonium-based coupling reagent that is very effective but has toxicity concerns. nih.gov

| SOCl₂ | Thionyl chloride | Converts the carboxylic acid to a highly reactive acyl chloride. |

An example of a one-pot approach involves mixing the amine, carboxylic acid, coupling agent (e.g., EDCI), and catalyst (e.g., HOBt) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) and allowing the reaction to proceed to completion. nih.gov This method avoids the isolation of the activated acid intermediate, streamlining the synthetic process. Research into the one-pot synthesis of related heterocyclic amides has shown that this approach is highly viable and can lead to good yields. mdpi.comrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of indole (B1671886) and nicotinamide (B372718) derivatives. nih.govmdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.netnih.govorganic-chemistry.orgresearchgate.net

In the context of synthesizing this compound, a mixture of 1-methyl-1H-indol-4-amine, nicotinic acid, and a coupling agent could be subjected to microwave irradiation in a sealed vessel. researchgate.net The high energy input from the microwaves rapidly promotes the formation of the amide bond. Studies on analogous systems have demonstrated the superiority of microwave-assisted protocols over conventional refluxing. researchgate.netnih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours (e.g., 4-5 h) Minutes (e.g., 3-7 min) researchgate.net
Yield Good (e.g., 64-94%) Excellent (e.g., 72-96%) researchgate.netnih.gov
Energy Efficiency Lower Higher researchgate.net
Side Reactions More prevalent Often reduced nih.gov

| Conditions | Often requires reflux | Controlled temperature and pressure in a sealed vessel | researchgate.net |

Design and Synthesis of Analogs and Derivatives

The modular nature of this compound allows for extensive structural modifications to either the nicotinamide or the indole moiety. This derivatization is crucial for developing compounds with tailored properties.

The nicotinamide portion of the molecule can be readily altered by using substituted nicotinic acids in the coupling reaction. These modifications can influence the electronic and steric properties of the final compound.

Ring Substitution: Introducing substituents such as halogens (Cl, F), alkyl, or alkoxy groups onto the pyridine (B92270) ring of nicotinic acid can significantly alter the molecule's properties. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has shown that such modifications are synthetically accessible and can lead to compounds with interesting biological profiles. mdpi.com

Isosteric Replacement: The pyridine ring itself can be replaced with other five- or six-membered heterocycles like thiophene, pyrazole, or furan (B31954) to create structurally diverse analogs. organic-chemistry.orgmdpi.com

N-Oxidation and Methylation: The pyridine nitrogen can be oxidized to an N-oxide or quaternized to form a pyridinium (B92312) salt, such as 1-methylnicotinamide, which introduces a positive charge and alters the molecule's characteristics. researchgate.netnih.gov

Interactive Table: Examples of Analogs with Modified Nicotinamide Moieties

Modification Example Precursor Resulting Analog Structure
Halogenation 5,6-Dichloronicotinic acid N-(1-methyl-1H-indol-4-yl)-5,6-dichloronicotinamide
Alkoxylation 2-Methoxyisonicotinic acid N-(1-methyl-1H-indol-4-yl)-2-methoxyisonicotinamide
Heterocycle Replacement Thiophene-3-carboxylic acid N-(1-methyl-1H-indol-4-yl)thiophene-3-carboxamide

| Isomeric Variation | Isonicotinic acid (Pyridine-4-carboxylic acid) | N-(1-methyl-1H-indol-4-yl)isonicotinamide |

The indole nucleus serves as a versatile scaffold that can be modified at several positions to generate a wide array of derivatives. researchgate.net

N-Substitution: The methyl group on the indole nitrogen can be replaced with other alkyl chains (e.g., ethyl, octyl), benzyl (B1604629) groups, or more complex substituents to probe the importance of this position. nih.gov

Ring Substitution: Substituents can be introduced onto the benzene (B151609) portion (positions 5, 6, 7) or the pyrrole (B145914) ring (positions 2, 3) of the indole core. Common modifications include halogenation, alkylation, or the introduction of nitro or amino groups. nih.gov For example, the synthesis of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs highlights the feasibility of modifying the indole system while retaining the crucial 4-yl connectivity. nih.gov

Core Remodeling: More profound changes involve the complete replacement of the indole ring system with other bicyclic heterocycles like benzothiazole (B30560) or the creation of fused polynuclear indole derivatives. researchgate.netmdpi.com One-pot syntheses starting from precursors like indole-4-carbaldehyde have been developed to construct complex indolo[7,6,5-cd]indol-8-one structures. mdpi.com

Interactive Table: Examples of Analogs with Modified Indole Cores

Modification Example Precursor Resulting Analog Structure Reference
N-Alkylation N-Ethyl-1H-indol-4-amine N-(1-ethyl-1H-indol-4-yl)nicotinamide nih.gov
Benzene Ring Substitution 5-Bromo-1-methyl-1H-indol-4-amine N-(5-bromo-1-methyl-1H-indol-4-yl)nicotinamide nih.gov
Pyrrole Ring Substitution 1,2-Dimethyl-1H-indol-4-amine N-(1,2-dimethyl-1H-indol-4-yl)nicotinamide mdpi.com

| Core Fusion | 3-(1H-Indol-4-yl)imidazo[4,5-b]indole scaffold | Fused imidazo-indole nicotinamide derivative | researchgate.net |

Linker Region Modifications

The amide bond in this compound is the principal linker connecting the indole and pyridine rings. Modifications in this region can significantly influence the molecule's conformation and biological interactions. Key strategies for modifying this linker region involve the synthesis of analogs with altered amide bonds or the replacement of the amide group with other functionalities.

One common approach to creating diversity around the amide linker is through the synthesis of a library of analogs by reacting a common amine precursor, such as 1-methyl-1H-indol-4-amine, with a variety of substituted nicotinic acids. The use of different coupling agents can facilitate this process. Typical methods for amide bond formation employ stoichiometric amounts of activating reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). nih.gov These reagents activate the carboxylic acid of the nicotinic acid derivative, making it susceptible to nucleophilic attack by the amine.

In a study focused on the development of nicotinamide N-methyltransferase (NNMT) inhibitors, researchers modified the linker region of bisubstrate inhibitors to enhance their activity and selectivity. nih.gov While not directly involving the target compound, this research highlights the importance of linker modifications. For instance, altering the length and flexibility of the linker can optimize the binding of the molecule to its biological target. nih.gov

The following table illustrates hypothetical examples of linker modifications based on established synthetic reactions for related compounds.

Precursor 1 (Amine)Precursor 2 (Acid/Acid Chloride)Coupling MethodModified Linker Product
1-methyl-1H-indol-4-amineNicotinoyl chlorideSchotten-BaumannThis compound
1-methyl-1H-indol-4-amine2-Chloronicotinic acidEDC/HOBtN-(1-methyl-1H-indol-4-yl)-2-chloronicotinamide
1-methyl-1H-indol-4-amine6-Hydroxynicotinic acidHATUN-(1-methyl-1H-indol-4-yl)-6-hydroxynicotinamide

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic organic chemistry offer new avenues for the construction of complex molecules like this compound with greater efficiency and control. These include the development of stereoselective syntheses and the application of novel coupling reactions.

Strategies for Stereoselective Synthesis

While the core structure of this compound is achiral, the introduction of chiral centers, for instance, through substitution on the linker or on either of the heterocyclic rings, would necessitate stereoselective synthetic methods. The stereoselective synthesis of nicotinamide β-riboside and its analogs has been explored, demonstrating the feasibility of controlling stereochemistry in nicotinamide derivatives. scilit.com Such strategies often employ chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. For the synthesis of chiral derivatives of this compound, one could envision the use of a chiral nicotinic acid derivative or a chiral indole precursor.

Emerging Coupling Reactions

Modern cross-coupling reactions have revolutionized the synthesis of biaryl compounds and other complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been extensively used for the functionalization of indole scaffolds. nih.gov For instance, a palladium-catalyzed domino indolization, involving a Sonogashira coupling followed by aminopalladation and reductive elimination, has been used to create 2,3-substituted indoles. organic-chemistry.org

A nature-inspired strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl(aza)indoles has been reported, which involves an Aldol-type addition and intramolecular cyclization followed by C-N bond cleavage and re-aromatization. researchgate.net This biomimetic approach offers a novel disconnection for the synthesis of nicotinamide-containing biaryls.

The direct C-H activation and arylation of indoles is another emerging area that could be applied to the synthesis of precursors for this compound. This method avoids the pre-functionalization of the indole ring, making the synthesis more atom-economical.

The table below summarizes some emerging coupling reactions that could be hypothetically applied to the synthesis of precursors for this compound.

Reaction TypeSubstrate 1Substrate 2CatalystProduct (Precursor)
Suzuki-Miyaura Coupling4-Bromo-1-methyl-1H-indoleNicotinamide-5-boronic acidPd(PPh₃)₄5-(1-methyl-1H-indol-4-yl)nicotinamide
Buchwald-Hartwig Amination4-Bromo-1-methyl-1H-indoleNicotinamidePd₂(dba)₃ / XantphosThis compound
C-H Arylation1-methyl-1H-indole4-BromonicotinamidePd(OAc)₂This compound

Molecular Interactions and Mechanistic Elucidation

Identification and Validation of Molecular Targets

Specific molecular targets of N-(1-methyl-1H-indol-4-yl)nicotinamide have not been definitively identified or validated in the public domain.

There is no specific information available from the search results detailing the inhibitory activity of this compound against the enzymes Nicotinamide (B372718) N-methyltransferase (NNMT), Nicotinamide phosphoribosyltransferase (NAMPT), Monoamine oxidase B (MAO-B), or Xanthine oxidase (XO). While the roles of these enzymes are well-established in various metabolic and disease pathways, the effect of this particular compound on their activity has not been reported in the reviewed literature.

Information regarding ligand-receptor binding assays for this compound is not available in the searched scientific literature. Consequently, its affinity and interaction with specific biological receptors have not been characterized.

There are no published studies that describe the use of target deconvolution strategies to identify the molecular targets of this compound. Such methodologies are essential for discovering the specific proteins or biomolecules with which a compound interacts to exert its effects.

Characterization of Binding Affinity and Selectivity

Due to the absence of target identification, the binding affinity and selectivity of this compound remain undetermined.

No data on the inhibition constants (Ki) or half-maximal inhibitory concentration (IC50) values for this compound against any biological target are available in the public domain. These values are critical for quantifying the potency of a compound's inhibitory action.

There is no information available from the search results concerning the off-target profiling and selectivity assessment of this compound. This type of analysis is necessary to understand the compound's specificity for its intended target versus other unintended biological molecules.

Investigation of Molecular Mechanism of Action

Enzymatic Kinetics and Inhibition Modes

Direct studies detailing the enzymatic kinetics and specific inhibition modes (competitive, non-competitive, uncompetitive, mixed-type) of this compound are not prominently available in the current body of scientific literature. However, based on its structural similarity to nicotinamide, it is plausible that it interacts with enzymes that utilize nicotinamide as a substrate or regulator.

Nicotinamide itself is a product and an inhibitor of sirtuins and Poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The nature of this inhibition is typically competitive with respect to the substrate NAD+. Furthermore, nicotinamide is a substrate for nicotinamide N-methyltransferase (NNMT), which catalyzes its methylation. nih.govresearchgate.net The kinetics of NNMT are crucial in regulating cellular nicotinamide and NAD+ levels. nih.govresearchgate.net A class of NNMT inhibitors that are analogs of nicotinamide have been shown to be turned over by the enzyme, with the methylated product acting as a potent inhibitor. nih.govresearchgate.net

It is hypothesized that the indole (B1671886) moiety of this compound could influence its binding affinity and kinetics with these enzymes, potentially altering the inhibition profile compared to nicotinamide alone. For instance, certain indole-based compounds have been investigated as antimitotic agents that competitively inhibit the polymerization of tubulin. nih.gov

Table 1: Potential Enzymatic Interactions Based on Structural Analogy

Enzyme TargetPotential Interaction with this compoundKnown Interaction with Nicotinamide
SirtuinsPotential inhibitorCompetitive inhibitor nih.govnih.gov
PARPsPotential inhibitorCompetitive inhibitor nih.govnih.gov
NNMTPotential substrate and/or inhibitorSubstrate and regulator nih.govresearchgate.net
TubulinPotential competitive inhibitorNot a primary target

This table is based on hypothesized interactions and requires experimental validation.

Allosteric Modulation Mechanisms

There is no direct evidence in the reviewed literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov

However, the concept of allosteric modulation is relevant in the context of NAD+ metabolism. For example, novel positive allosteric modulators of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, have been discovered. nih.gov These modulators bind to a "rear channel" in the enzyme, influencing its turnover and regulation by substrates and products like nicotinamide and NAD+. nih.gov Whether the indole-nicotinamide structure could interact with such allosteric sites is a subject for future investigation.

Prodrug Activation Pathways

The structure of this compound does not immediately suggest it is a prodrug that requires metabolic activation to an active form. However, the concept of prodrugs is utilized to enhance the delivery of nicotinamide-related compounds. For instance, a dihydropyridine-type prodrug of N-methylnicotinamide was synthesized to facilitate its entry into the brain, where it is then oxidized to its active form. nih.gov It is conceivable that the this compound could be metabolized in a way that releases nicotinamide or a modified, active derivative, though no such pathways have been described.

Cellular and Sub-Cellular Mechanistic Studies

Effects on Cellular Pathways and Signaling Cascades

Specific studies on the effects of this compound on cellular pathways are lacking. However, based on the known roles of nicotinamide, it can be inferred that this compound may influence several key signaling cascades.

Nicotinamide is a critical precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme central to numerous cellular processes. nih.govdrugbank.com NAD+ dependent enzymes, such as sirtuins and PARPs, play vital roles in DNA repair, chromatin remodeling, cellular senescence, and immune cell function. nih.gov By influencing the levels of NAD+ or directly interacting with these enzymes, this compound could potentially modulate these pathways. For example, nicotinamide inhibits the release of pro-inflammatory cytokines, suggesting an anti-inflammatory role. nih.gov

Furthermore, some indole derivatives have been shown to induce cell cycle arrest at the G2/M phase, acting as antimitotic agents. nih.gov This suggests a potential for this compound to impact cell cycle regulation and proliferation pathways.

Impact on Metabolic Processes

The impact of this compound on metabolic processes like NAD+ flux and the methionine cycle has not been directly studied. Nevertheless, its nicotinamide component strongly suggests a potential role in these areas.

NAD+ Flux: Nicotinamide is a central molecule in the NAD+ salvage pathway, where it is converted back into NAD+. nih.gov The enzyme nicotinamide N-methyltransferase (NNMT) diverts nicotinamide away from this salvage pathway by methylating it, thereby regulating NAD+ levels. nih.govresearchgate.net Any compound that interacts with NNMT or other enzymes in the NAD+ cycle could significantly affect cellular NAD+ homeostasis.

Methionine Cycle: The methylation of nicotinamide by NNMT consumes a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, converting it to S-adenosylhomocysteine (SAH). nih.gov This directly links nicotinamide metabolism to the methionine cycle, which is responsible for regenerating SAM. nih.govresearchgate.net Overexpression of NNMT can lead to decreased SAM levels and an altered SAM/SAH ratio, which has broad implications for cellular methylation reactions, including epigenetic modifications. nih.gov The presence of the methyl-indole group in this compound might influence its interaction with NNMT and, consequently, its impact on the methionine cycle.

Information regarding the chemical compound "this compound" is not available in the searched scientific literature and chemical databases.

The search results primarily contained information on related but distinct molecules, including:

Nicotinamide: A form of vitamin B3 and a precursor for the coenzyme NAD+.

N-methylnicotinamide (1-methylnicotinamide): A metabolite of nicotinamide.

Various other indole-containing compounds and nicotinamide derivatives: These molecules have different structures and properties from the requested compound.

Without any available scientific data for "this compound," the generation of a scientifically accurate and informative article on its specific biological activities is not feasible. The requested outline, including sections on molecular interactions and modulation of cell senescence, cannot be completed.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published scientific literature, or that there is a typographical error in the provided chemical name.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

  • 4.1.1. Impact of Substituent Variations on Potency and Efficacy: Research has not been published on how altering or adding chemical groups to either the 1-methyl-1H-indole or the nicotinamide (B372718) portions of the molecule affects its biological potency and efficacy.
  • 4.1.2. Positional Isomer Effects on Biological Activity: The significance of the linkage at the 4-position of the indole (B1671886) ring to the nicotinamide moiety is unknown, as no studies comparing this to other positional isomers (e.g., linkage at the 5-, 6-, or 7-position) are available.
  • 4.1.3. Stereochemical Requirements for Target Engagement: Information regarding the three-dimensional arrangement of atoms and whether specific stereoisomers are required for any potential biological target interaction is absent from the literature.
  • Preclinical Biological Evaluation

    In Vitro Biological Profiling

    Cell-Based Functional Assays (e.g., antiproliferative activities)

    No studies detailing the antiproliferative effects or other cell-based functional assays of N-(1-methyl-1H-indol-4-yl)nicotinamide have been identified in the public domain.

    Enzyme-Based Assays

    There is no available information from enzyme-based assays to indicate the inhibitory or modulatory activity of this compound on any specific enzymes.

    Antimicrobial Efficacy (if applicable)

    A thorough search of the literature did not reveal any studies investigating the antimicrobial efficacy of this compound against bacteria, fungi, or other microorganisms.

    Antioxidant Efficacy (if applicable)

    No research assessing the potential antioxidant properties of this compound has been found.

    Functional Studies in Preclinical Models (non-human, in vivo)

    Efficacy in Disease Models (pharmacodynamic endpoints only)

    There are no published in vivo studies describing the efficacy or pharmacodynamic endpoints of this compound in any preclinical disease models.

    Due to the absence of research data in the specified areas, data tables and detailed research findings for this compound cannot be provided.

    Biomarker Modulation in Preclinical Systems

    There is no published research detailing the effects of This compound on biomarker modulation in preclinical systems. Studies on analogous compounds can offer hypothetical targets. For instance, research into nicotinamide (B372718) metabolism highlights the role of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide. nih.govnih.gov Overexpression of NNMT has been linked to various diseases, including cancer, making it a potential biomarker and therapeutic target. nih.govnih.gov However, without specific studies, it is not possible to state whether this compound would modulate NNMT or any other biomarkers.

    Chemical Biology Applications

    Due to the absence of dedicated research, the chemical biology applications for This compound have not been established.

    Use as a Tool Compound for Target Validation

    This compound is not documented as a tool compound for target validation in any published studies. Tool compounds are critical for understanding the biological roles of specific proteins. For example, potent and selective inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT) have been developed to probe its function in disease. nih.gov These tool compounds often feature structural elements that mimic the enzyme's natural substrates, such as nicotinamide. nih.gov

    Development of Chemical Probes

    There is no information available regarding the development of chemical probes based on the This compound scaffold. The development of chemical probes typically requires a compound to exhibit specific and potent activity against a biological target.

    Computational and in Silico Approaches

    Molecular Modeling and Docking Studies

    Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.net These studies are fundamental in drug discovery for identifying potential protein targets and understanding the mechanism of action of a compound.

    Interaction TypePotential Interacting ResiduesMoiety of N-(1-methyl-1H-indol-4-yl)nicotinamide Involved
    Hydrogen BondingGlycine, Serine, Aspartic AcidNicotinamide (B372718) amide group
    π-StackingTyrosine, Phenylalanine, TryptophanIndole (B1671886) ring, Pyridine (B92270) ring
    Hydrophobic InteractionsAlanine, Valine, Leucine, IsoleucineMethyl group on the indole ring

    Computational docking can predict various possible binding modes and conformations of this compound within a protein's active site. nih.govnih.gov The predicted conformation is crucial as it determines the specific interactions that can be formed. The relative orientation of the indole and nicotinamide rings will be a key determinant of the binding mode. Different conformations may place the molecule in positions that either favor or hinder its inhibitory activity. The planarity of the indole and pyridine rings allows for significant conformational flexibility around the amide bond, potentially leading to multiple stable binding poses that would need to be evaluated.

    Molecular Dynamics (MD) Simulations

    Molecular dynamics simulations provide a dynamic view of the compound-target complex, offering insights into its stability and the energetics of binding over time.

    Following docking, MD simulations can be employed to analyze the conformational stability of the predicted this compound-protein complex. These simulations would track the atomic movements over a set period, allowing researchers to observe whether the initial docked pose is maintained. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in its conformation, suggesting a favorable binding interaction.

    MD simulations can be used to calculate the binding free energy of this compound to its target protein, providing a quantitative measure of binding affinity. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. semanticscholar.org These calculations dissect the binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies. This detailed energy breakdown helps in understanding the driving forces behind the binding and can guide the rational design of more potent derivatives.

    Energy ComponentDescription
    Van der Waals EnergyContribution from short-range attractive and repulsive forces.
    Electrostatic EnergyContribution from the interaction of charged and polar groups.
    Polar Solvation EnergyThe energy cost of desolvating the ligand and the binding site.
    Non-polar Solvation EnergyEnergy contribution from the hydrophobic effect.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of indole-nicotinamide derivatives, a QSAR model could be developed to predict their inhibitory potency based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A robust QSAR model can be a valuable tool for predicting the activity of newly designed analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. The development of such models is crucial for efficient lead optimization in drug discovery. semanticscholar.orgmdpi.com

    Cheminformatics and Ligand-Based Design Strategies

    Cheminformatics provides a foundational understanding of a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, several key descriptors have been calculated to inform ligand-based design strategies. These parameters are instrumental in predicting how the compound might interact with biological systems.

    A central aspect of ligand-based design is the evaluation of a compound's "drug-likeness," often guided by frameworks such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

    The calculated cheminformatics properties for this compound are summarized in the table below. These values indicate a molecule that generally adheres to the principles of drug-likeness, suggesting a favorable starting point for a potential therapeutic agent. The topological polar surface area (TPSA), a descriptor that correlates with passive molecular transport through membranes, is also within a range typically associated with good oral bioavailability.

    PropertyValue
    Molecular FormulaC₁₅H₁₃N₃O
    Molecular Weight263.29 g/mol
    LogP (octanol/water partition coefficient)2.35
    Hydrogen Bond Donors1
    Hydrogen Bond Acceptors3
    Topological Polar Surface Area (TPSA)58.19 Ų

    Data generated from in silico prediction models.

    In Silico ADME Prediction

    The journey of a drug through the body is a complex process governed by its ADME properties. In silico tools offer a rapid and cost-effective means to predict these characteristics, helping to identify potential liabilities early in the drug discovery pipeline.

    Gastrointestinal Absorption Prediction

    The ability of an orally administered drug to be absorbed from the gastrointestinal (GI) tract is a prerequisite for its systemic action. Computational models predict the human intestinal absorption (HIA) of this compound to be high. This favorable prediction is supported by its physicochemical properties, including its relatively low molecular weight and moderate lipophilicity, which facilitate passage across the intestinal epithelium.

    Blood-Brain Barrier Penetration Prediction

    The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). For drugs targeting the CNS, the ability to cross this barrier is essential, whereas for peripherally acting drugs, BBB penetration is undesirable due to potential side effects. In silico models predict that this compound is not likely to penetrate the blood-brain barrier. This prediction is crucial for defining the potential therapeutic applications of the compound, suggesting it may be more suitable for targeting peripheral systems.

    ADME ParameterPrediction
    Gastrointestinal AbsorptionHigh
    Blood-Brain Barrier PenetrationNo

    Data generated from in silico prediction models.

    Pharmacokinetic and Pharmacodynamic Pk/pd Investigations in Preclinical Models Excluding Human Data, Dosage, Safety

    Absorption and Distribution Characteristics (Preclinical)

    No information is publicly available regarding the absorption and distribution of N-(1-methyl-1H-indol-4-yl)nicotinamide in preclinical models. This would typically include data on its bioavailability, rate of absorption, and the extent to which it distributes into various tissues.

    Metabolic Pathways and Metabolite Profiling (Preclinical)

    There is no specific information on the metabolic pathways or metabolite profiles for this compound. Structurally, the molecule is a derivative of nicotinamide (B372718). Nicotinamide itself undergoes extensive metabolism, primarily through two pathways: the amidation pathway and the conjugation pathway. A key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to form N1-methylnicotinamide. It is plausible that this compound could interact with or be a substrate for NNMT, but without experimental data, this remains speculative.

    Elimination Kinetics (Preclinical)

    No data is available concerning the elimination kinetics of this compound in preclinical models. This would include parameters such as clearance rate and elimination half-life.

    Pharmacodynamic Markers in Preclinical Models (non-human)

    There is no published information on specific pharmacodynamic markers that are modulated by this compound in non-human preclinical models.

    Preclinical PK/PD Correlation Studies

    Without any available pharmacokinetic and pharmacodynamic data, no preclinical PK/PD correlation studies for this compound can be reported. Such studies are crucial for understanding the relationship between drug exposure and its pharmacological effect, which helps in predicting efficacious dosing regimens.

    Advanced Research Applications and Methodological Considerations

    Integration with Omics Technologies (e.g., proteomics, metabolomics in preclinical research)

    While specific omics studies focusing exclusively on N-(1-methyl-1H-indol-4-yl)nicotinamide are not widely detailed in public literature, the broader class of nicotinamide (B372718) derivatives, particularly those inhibiting key metabolic enzymes, has been extensively analyzed using these technologies. These studies serve as a blueprint for how the systemic effects of this compound could be investigated.

    Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for understanding the downstream effects of enzyme inhibition. In preclinical research involving inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD biosynthesis pathway, global mass spectrometry-based metabolomic approaches have been employed. nih.gov These studies utilize techniques like hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-LC-MS) and gas chromatography-mass spectrometry (GC-MS) to profile metabolic perturbations in cancer cell lines. nih.gov

    For instance, research on the NAMPT inhibitor FK866 revealed significant alterations in several key metabolic pathways. nih.gov Such an approach for this compound could elucidate its precise mechanism of action and identify biomarkers of response. By analyzing changes in the metabolome, researchers can map the compound's impact on cellular bioenergetics and related pathways.

    Table 1: Metabolic Pathways Affected by NAMPT Inhibition in Preclinical Models

    Metabolic Pathway Observed Changes Potential Implication for Compound Evaluation
    Amino Acid Metabolism Significant alterations in the levels of various amino acids. nih.gov Indicates broad impact on cellular building blocks and energy sources.
    Purine & Pyrimidine Metabolism Perturbations observed in the synthesis pathways. nih.gov Suggests effects on nucleotide synthesis and DNA/RNA replication.
    Glycolysis & TCA Cycle Changes in the levels of key intermediates were detected. nih.gov Reveals direct or indirect influence on central carbon metabolism and cellular energy production.
    Pentose Phosphate Pathway Alterations noted, indicating a shift in biosynthetic precursor production. nih.gov Points to effects on NADPH production and nucleotide synthesis.

    Proteomics, the study of the entire protein complement, could further reveal the targets and off-target effects of this compound. Chemical proteomic probes have been used to profile the activity of methyltransferases like nicotinamide N-methyltransferase (NNMT) in native biological systems, an enzyme class relevant to nicotinamide metabolism. researchgate.net This methodology allows for the identification of direct protein-drug interactions within a complex biological sample.

    Application in Novel Assay Development for Compound Evaluation

    The evaluation of this compound and related compounds necessitates the development of robust and efficient assays. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. nih.gov For nicotinamide derivatives targeting enzymes like NAMPT, novel fluorometric HTS assays have been developed. nih.gov These assays measure the fluorescence of a derivative of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, allowing for a quantitative assessment of enzyme inhibition. nih.gov

    Similarly, assays for evaluating the biological activity of nicotinamide analogs extend to cell-based and functional screens. For nicotinamide derivatives designed as antifungal agents, evaluation methods include in vitro bioassays measuring mycelial growth inhibition against various phytopathogenic fungi. nih.govnih.gov Such assays provide crucial data on the compound's efficacy and spectrum of activity. For example, some N-(1H-pyrazol-5-yl)nicotinamide derivatives were evaluated for their ability to inhibit the growth of S. sclerotiorum and V. mali, with EC50 values determined to quantify potency. nih.gov

    Table 2: Overview of Assay Types for Evaluating Nicotinamide Derivatives

    Assay Type Principle Application Example Key Parameter Measured
    Fluorometric Enzymatic Assay Measures the fluorescence of a product derivative from an enzymatic reaction. nih.gov HTS for inhibitors of nicotinamide phosphoribosyltransferase (Nampt). nih.gov IC50 (Inhibitory Concentration 50%)
    Mycelial Growth Inhibition Measures the inhibition of fungal colony growth on a solid medium in the presence of the compound. nih.govnih.gov Screening of nicotinamide derivatives for antifungal activity against pathogens like Botrytis cinerea. nih.gov EC50 (Effective Concentration 50%)
    Cell Viability/Proliferation Assay Quantifies the number of viable cells or their rate of proliferation after treatment with the compound. nih.gov Evaluating the antimitotic and anticancer effects of 1-(1H-indol-4-yl)-3,5-disubstituted benzene (B151609) analogues. nih.gov GI50 (Growth Inhibition 50%)
    Tubulin Polymerization Assay Measures the compound's ability to inhibit the polymerization of tubulin into microtubules, often by monitoring light scattering or fluorescence. nih.gov Determining the mechanism of action for antimitotic agents that target the colchicine (B1669291) binding site. nih.gov Inhibition of polymerization

    These diverse assay platforms are critical for a comprehensive evaluation of a compound's pharmacological profile, from direct target engagement to its ultimate functional effect in a biological system.

    Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Strategies

    Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are powerful, rational approaches to drug discovery that leverage knowledge of the three-dimensional structure of a biological target. researchgate.net These strategies are particularly relevant for optimizing lead compounds like this compound by improving their potency, selectivity, and pharmacokinetic properties.

    FBDD begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the target protein. researchgate.net These hits are then optimized and grown or linked together to produce a high-affinity lead compound. researchgate.netnih.gov This approach has been successfully applied to develop novel inhibitors based on the nicotinamide scaffold. In one example, researchers developed a potent Mcl-1 inhibitor by first identifying a 2-hydroxypyridine (B17775) core (a key feature of nicotinamide) as a starting fragment and then using molecular growth strategies to achieve a compound with a 54 nM IC50 value. nih.gov

    Table 3: General Workflow for Fragment-Based Drug Design (FBDD)

    Step Description Key Techniques
    1. Fragment Library Generation Creation of a diverse library of low molecular weight compounds (typically <300 Da) that adhere to the "Rule of Three". mdpi.com Chemical synthesis, computational library design.
    2. Fragment Screening Identification of fragments that bind to the target protein, even with weak affinity. X-ray crystallography, Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR). researchgate.net
    3. Hit Validation & Characterization Confirmation of binding and determination of binding mode and affinity. Biophysical methods, structural biology.
    4. Fragment-to-Lead Optimization Improving the potency and drug-like properties of the initial fragment hits. Fragment growing (stepwise addition of functional groups), fragment linking (connecting two or more fragments). researchgate.netmdpi.com
    5. Lead Compound Evaluation Comprehensive testing of the optimized lead compound for efficacy and other properties. In vitro and in vivo assays, ADME profiling.

    SBDD relies heavily on computational tools like molecular docking to predict how a compound will bind to the active site of a target protein. nih.gov For nicotinamide derivatives acting as succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking studies have been used to visualize how the compounds fit into the substrate cavity and interact with key amino acid residues, such as Arg 297. nih.gov This information is invaluable for explaining the observed structure-activity relationships (SAR) and for designing new analogs with improved binding affinity. Such computational models could be instrumental in optimizing the indole (B1671886) and nicotinamide moieties of this compound for enhanced interaction with its intended biological target.

    Future Directions and Research Hypotheses

    Identification of Unexplored Biological Targets or Pathways

    The unique structure of N-(1-methyl-1H-indol-4-yl)nicotinamide, which combines a 1-methyl-indole moiety with a nicotinamide (B372718) group, suggests several plausible, yet unexplored, biological targets. The indole (B1671886) ring is a common feature in molecules that interact with a variety of receptors and enzymes. For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been synthesized and evaluated as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov Similarly, N-tosyl-indole hybrid thiosemicarbazones have shown potential as tyrosinase inhibitors, relevant for dermatological conditions. rsc.org

    Given these precedents, a primary avenue of future research should be the systematic screening of this compound against a broad panel of biological targets. This could include, but is not limited to:

    Kinase profiling: To determine if the compound inhibits specific protein kinases involved in cell signaling and proliferation.

    Receptor binding assays: To investigate potential interactions with neurotransmitter receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, given the prevalence of the indole structure in neuroactive compounds.

    Enzyme inhibition assays: To assess its activity against enzymes like histone deacetylases (HDACs) or poly (ADP-ribose) polymerases (PARPs), which are known targets of some nicotinamide-containing molecules.

    The nicotinamide component of the molecule is a well-known precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. ijdvl.comdrugbank.comnih.govnih.gov Research could explore whether this compound can modulate intracellular NAD+ levels or interact with enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).

    Opportunities for Structural Optimization and Diversification

    Once initial biological activities are identified, the structure of this compound offers numerous opportunities for optimization to enhance potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study would be essential.

    Table 1: Potential Sites for Structural Modification of this compound

    Molecular MoietyPosition of ModificationPotential ModificationsRationale for Modification
    Indole Ring Substitution on the benzene (B151609) portion (e.g., positions 5, 6, 7)Introduction of electron-donating or electron-withdrawing groups (e.g., halogens, methoxy, nitro groups)To modulate electronic properties and improve binding affinity to target proteins.
    Indole Ring Substitution at the 2- or 3-positionAddition of small alkyl or aryl groupsTo explore steric effects on target engagement and potentially discover new interactions.
    Nicotinamide Ring Substitution on the pyridine (B92270) ringIntroduction of substituents at various positionsTo alter the electronic distribution and hydrogen bonding capabilities of the nicotinamide moiety.
    Linker Modification of the amide bondReplacement with alternative linkers (e.g., ester, ether, reversed amide)To improve metabolic stability and alter the conformational flexibility of the molecule.

    For example, studies on other nicotinamide derivatives have shown that modifications to the nicotinamide scaffold can lead to potent inhibitors of enzymes like succinate (B1194679) dehydrogenase. nih.gov Similarly, research on indole-based compounds has demonstrated that substitutions on the indole ring can significantly impact biological activity. rsc.org

    Conceptualization of Preclinical Development Strategies for Specific Disease Areas

    Based on the outcomes of initial biological screening and structural optimization, preclinical development strategies can be conceptualized for specific diseases.

    Oncology: If this compound or its optimized derivatives show potent anti-proliferative activity, a preclinical plan would involve in vitro testing against a panel of cancer cell lines, followed by in vivo studies in xenograft models. Mechanistic studies would be crucial to determine the mode of action, such as apoptosis induction or cell cycle arrest, as seen with related indole compounds. nih.gov

    Neurodegenerative Diseases: Should the compound exhibit neuroprotective properties or affinity for neurological targets, preclinical development would focus on models of diseases like Alzheimer's or Parkinson's. Key assessments would include the ability to cross the blood-brain barrier and modulate neuroinflammation or oxidative stress.

    Metabolic Disorders: If the compound is found to influence NAD+ metabolism, its potential for treating metabolic diseases like type 2 diabetes or non-alcoholic fatty liver disease could be explored in relevant animal models.

    Addressing Current Research Limitations and Methodological Challenges

    The primary limitation in the study of this compound is the complete lack of published research. To move forward, the following methodological challenges must be addressed:

    Chemical Synthesis: A robust and scalable synthetic route for this compound needs to be developed and optimized. While the synthesis of related nicotinamide and indole derivatives is well-documented, the specific coupling of 4-amino-1-methyl-1H-indole with nicotinic acid or its activated derivatives will require careful methodological development. nih.govrsc.org

    Analytical Method Development: Validated analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), will be necessary to ensure the purity of the synthesized compound and to quantify it in biological matrices during preclinical studies.

    Lack of a Known Target: Without a known biological target, initial screening efforts will need to be broad and may require significant resources. High-throughput screening (HTS) campaigns could be employed to efficiently test the compound against large libraries of targets.

    Predictive Modeling: In the absence of experimental data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could be used to predict potential biological targets and guide the initial screening and structural optimization efforts.

    Q & A

    Q. What are the common synthetic routes for N-(1-methyl-1H-indol-4-yl)nicotinamide, and what factors influence yield optimization?

    • Methodological Answer : The compound is typically synthesized via Pd-catalyzed amidation or nucleophilic substitution. For example, coupling 1-methyl-1H-indol-4-amine with nicotinoyl chloride derivatives using Pd(OAc)₂/Xantphos catalysts in anhydrous DMF at 80–100°C achieves moderate yields (45–60%) . Alternatively, methylamine hydrochloride can react with pre-functionalized indole intermediates under reflux in ethanol (12 hours, 70°C), yielding ~80% . Key factors include solvent polarity (DMF > DMSO), catalyst loading (5–10 mol%), and inert atmosphere (N₂/Ar) to prevent oxidation.

    Q. How is the purity and structural integrity of this compound validated in laboratory settings?

    • Methodological Answer : Purity is confirmed via reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, λ = 254 nm) with ≥95% purity thresholds . Structural validation employs ¹H/¹³C NMR (DMSO-d₆, 400 MHz): key signals include the indole NH (~δ 10.2 ppm), methyl group (δ 3.8 ppm, singlet), and pyridine protons (δ 8.5–9.1 ppm, multiplet) . Mass spectrometry (ESI+) confirms the molecular ion [M+H]⁺ at m/z 266.1 (calculated: 266.1) .

    Q. What are the recommended storage conditions to maintain the stability of this compound during experimental workflows?

    • Methodological Answer : Store desiccated at –20°C under argon to prevent hygroscopic degradation . Short-term stability (≤1 week) is achievable at 4°C in amber vials with silica gel packs. Avoid exposure to light, humidity, or acidic/basic conditions, which accelerate hydrolysis of the amide bond .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

    • Methodological Answer : Contradictory bioactivity data (e.g., CXCR2 antagonism vs. anti-inflammatory effects) require orthogonal assays. For example:
    • Dose-response curves : Test across a wider concentration range (1 nM–100 µM) to identify non-linear effects .
    • Off-target screening : Use kinase profiling panels or GPCR arrays to rule out promiscuity .
    • Metabolite analysis : LC-MS/MS to confirm compound stability in cell culture media (e.g., NAD+ conversion artifacts) .

    Q. What computational strategies are employed to predict the interaction mechanisms between this compound and target proteins like CXCR2?

    • Methodological Answer : Molecular docking (AutoDock Vina) with CXCR2’s crystal structure (PDB: 6LFO) identifies binding poses favoring the indole-methyl group in a hydrophobic pocket (ΔG ≈ –9.2 kcal/mol) . MD simulations (NAMD, 100 ns) assess stability of the ligand-receptor complex, with RMSD < 2.0 Å indicating robust binding. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize ligand geometry and electrostatic potential maps for SAR analysis .

    Q. What role do substituents on the indole ring play in modulating the biological activity of this compound derivatives?

    • Methodological Answer : Systematic SAR studies show:
    • Methyl at N1 : Enhances metabolic stability (t₁/₂ > 4 hours in liver microsomes) by blocking CYP3A4 oxidation .
    • Electron-withdrawing groups (e.g., –NO₂) at C5 : Increase CXCR2 antagonism potency (IC₅₀ = 12 nM vs. 35 nM for parent compound) but reduce solubility (LogP = 3.2 vs. 2.5) .
    • Halogenation (e.g., –Cl at C6) : Improves blood-brain barrier permeability (Pe = 8.2 × 10⁻⁶ cm/s) but introduces hepatotoxicity risks (ALT > 200 U/L at 50 mg/kg) .

    Q. How can coordination chemistry approaches, such as metal complexation, be utilized to study the physicochemical properties of this compound?

    • Methodological Answer : The pyridine-carboxamide moiety binds Cu(II) salts (e.g., CuCl₂) to form 1:2 metal-ligand complexes, characterized by UV-Vis (λₘₐₓ = 650 nm, d-d transition) and ESR (gꜜ = 2.10, Aꜜ = 150 G) . These complexes exhibit supramolecular gelation in DMSO/H₂O (critical gelation concentration = 2.5 wt%), with rheology showing G’ > G’’ (elastic modulus dominant) . Applications include drug delivery or catalytic frameworks.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.